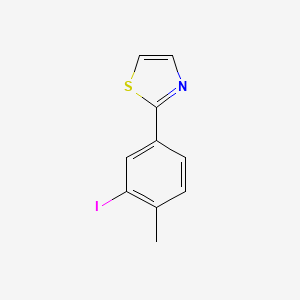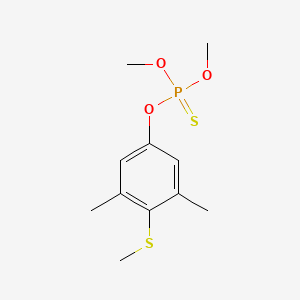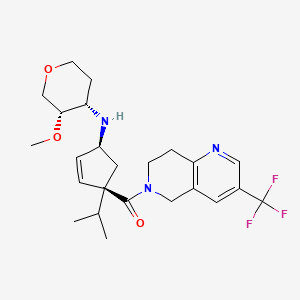
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is an organic compound that features a cyclopentene ring attached to an ethyl group, which is further connected to a nitrobenzene sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate typically involves the reaction of 2-(Cyclopent-3-en-1-yl)ethanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(Cyclopent-3-en-1-yl)ethanol+4-nitrobenzenesulfonyl chloride→2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: The cyclopentene ring can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, triethylamine, or other bases.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4).
Major Products Formed
Nucleophilic Substitution: Corresponding amines or thiols.
Reduction: 2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate.
Oxidation: Epoxides or diols of the cyclopentene ring.
Scientific Research Applications
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential as a prodrug, where the sulfonate group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate involves its interaction with nucleophiles or reducing agents. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
2-(Cyclopent-3-en-1-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a cyclopentene ring and a nitrobenzene sulfonate moiety
Properties
CAS No. |
791-66-2 |
|---|---|
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
2-cyclopent-3-en-1-ylethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H15NO5S/c15-14(16)12-5-7-13(8-6-12)20(17,18)19-10-9-11-3-1-2-4-11/h1-2,5-8,11H,3-4,9-10H2 |
InChI Key |
JFIFLLRYGYPEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1CCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
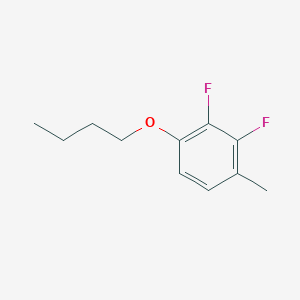
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
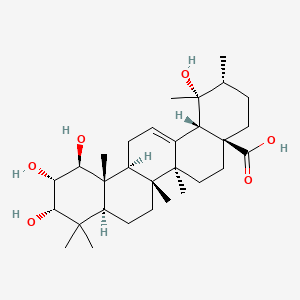
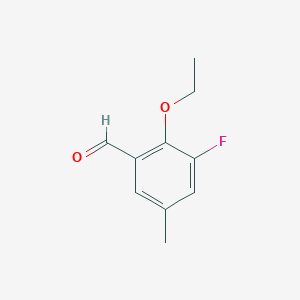
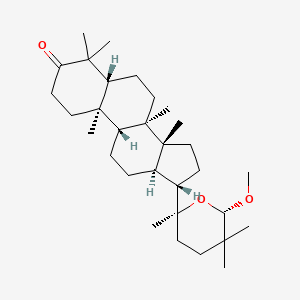

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
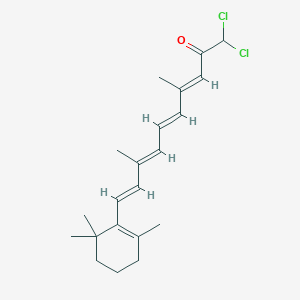
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
